[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate
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Overview
Description
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate is a chemical compound known for its unique structural properties and applications. It is a derivative of benzotriazole, a heterocyclic compound that contains a triazole ring fused to a benzene ring. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate typically involves the esterification of [2-(benzotriazol-2-yl)-4-methylphenol] with [2-(2-methylphenoxy)acetic acid]. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate is used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation. It is also employed in the synthesis of various organic compounds due to its reactivity .
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its mechanism of action and potential clinical applications .
Industry
Industrially, this compound is used as a UV absorber in coatings, plastics, and other materials to enhance their durability and longevity .
Mechanism of Action
The mechanism of action of [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate involves its ability to absorb UV radiation and convert it into thermal energy, thereby preventing the degradation of materials. At the molecular level, it interacts with specific pathways and targets, such as enzymes and proteins, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
- 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
Uniqueness
Compared to similar compounds, [2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate offers unique advantages in terms of its stability and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C22H19N3O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-(2-methylphenoxy)acetate |
InChI |
InChI=1S/C22H19N3O3/c1-15-11-12-21(28-22(26)14-27-20-10-6-3-7-16(20)2)19(13-15)25-23-17-8-4-5-9-18(17)24-25/h3-13H,14H2,1-2H3 |
InChI Key |
JPYYDWXSNLYBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)COC2=CC=CC=C2C)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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